molecular formula C12H13BrO3 B1343544 6-(3-Bromophenyl)-6-oxohexanoic acid CAS No. 93002-99-4

6-(3-Bromophenyl)-6-oxohexanoic acid

Cat. No.: B1343544
CAS No.: 93002-99-4
M. Wt: 285.13 g/mol
InChI Key: ARUHXYKFBZAYBS-UHFFFAOYSA-N
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Description

6-(3-Bromophenyl)-6-oxohexanoic acid is an organic compound that features a bromine-substituted phenyl ring attached to a hexanoic acid chain with a ketone group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromophenyl)-6-oxohexanoic acid typically involves the bromination of phenylacetic acid derivatives followed by a series of organic reactions to introduce the hexanoic acid chain and the ketone group. One common method involves the use of bromine in the presence of a catalyst such as iron(III) bromide to achieve selective bromination of the phenyl ring. Subsequent steps may include Friedel-Crafts acylation to introduce the ketone group and further reactions to extend the carbon chain to form the hexanoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromophenyl)-6-oxohexanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes can be formed.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3-Bromophenyl)-6-oxohexanoic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-6-oxohexanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the ketone group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The compound may also participate in signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromophenylacetic acid: Similar structure but lacks the hexanoic acid chain and ketone group.

    3-Bromophenylpropionic acid: Contains a shorter carbon chain compared to 6-(3-Bromophenyl)-6-oxohexanoic acid.

    4-Bromophenylacetic acid: Bromine atom is positioned differently on the phenyl ring.

Uniqueness

This compound is unique due to its specific combination of a bromine-substituted phenyl ring, a ketone group, and a hexanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

6-(3-bromophenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c13-10-5-3-4-9(8-10)11(14)6-1-2-7-12(15)16/h3-5,8H,1-2,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUHXYKFBZAYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645259
Record name 6-(3-Bromophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93002-99-4
Record name 6-(3-Bromophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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